molecular formula C8H9BrF2N2O2 B2750877 2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid CAS No. 1946822-66-7

2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid

Cat. No.: B2750877
CAS No.: 1946822-66-7
M. Wt: 283.073
InChI Key: XVBPGUBTGPYXRZ-UHFFFAOYSA-N
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Description

“2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid” is a chemical compound with the molecular formula C8H9BrF2N2O2 . It is a derivative of pyrazole, which is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a bromo and a difluoromethyl group .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 283.07 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Future Directions

The future research directions could involve exploring the synthesis methods, chemical reactions, and potential applications of “2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid”. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could also be investigated for potential therapeutic applications .

Properties

IUPAC Name

2-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-2-5(8(14)15)13-6(7(10)11)4(9)3-12-13/h3,5,7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBPGUBTGPYXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(C=N1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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